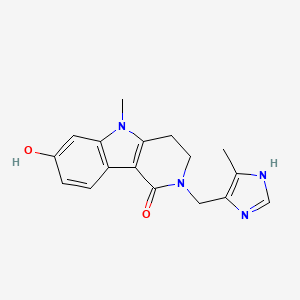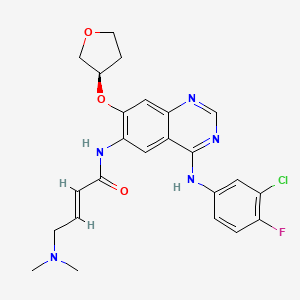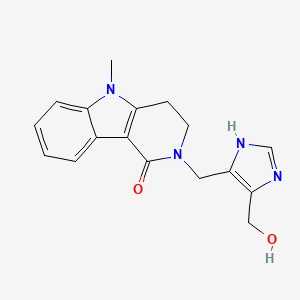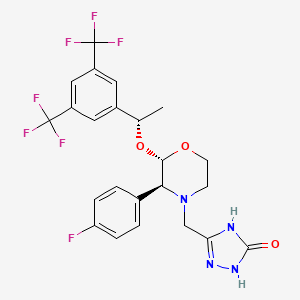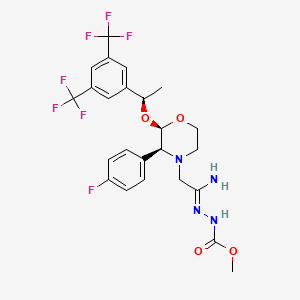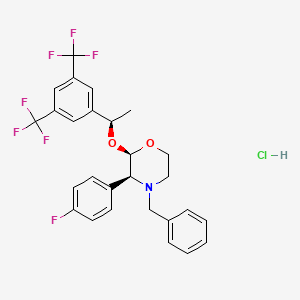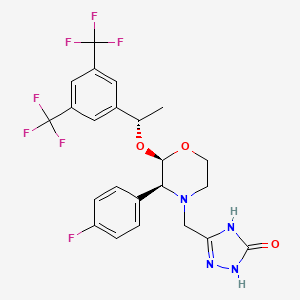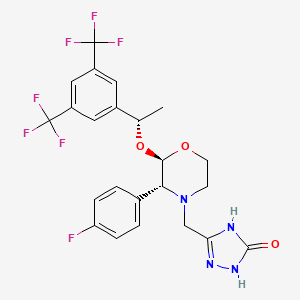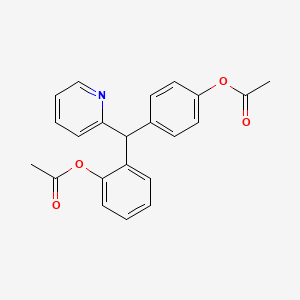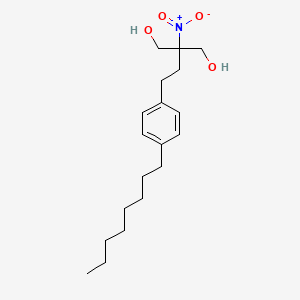
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol
概要
説明
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C₁₉H₃₁NO₄ and a molecular weight of 337.454 g/mol . This compound is characterized by the presence of a nitro group, a phenethyl group, and a long octyl chain, making it a unique structure in organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol typically involves the nitration of a precursor compound. One common method is the nitration of 2-(4-octylphenethyl)propane-1,3-diol using a nitrating agent such as nitric acid in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-amino-2-(4-octylphenethyl)propane-1,3-diol.
Substitution: Formation of halogenated derivatives such as 2-chloro-2-(4-octylphenethyl)propane-1,3-diol.
科学的研究の応用
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways . The phenethyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
2-Nitro-2-phenylpropane-1,3-diol: Similar structure but with a phenyl group instead of an octylphenethyl group.
2-Nitro-2-(4-nonylphenethyl)propane-1,3-diol: Similar structure but with a nonyl chain instead of an octyl chain.
Uniqueness
2-Nitro-2-(4-octylphenethyl)propane-1,3-diol is unique due to its long octyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and proteins.
特性
IUPAC Name |
2-nitro-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(15-21,16-22)20(23)24/h9-12,21-22H,2-8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZKTILXDEOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

